N-(4-chlorobenzyl)-2-(3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide
Description
N-(4-chlorobenzyl)-2-(3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide is a structurally complex propanamide derivative characterized by three distinct substituents:
- 3,5-Dimethylphenoxy moiety: The electron-donating methyl groups and ether linkage could modulate electronic properties and metabolic stability.
- 1,1-Dioxidotetrahydrothiophen-3-yl group: A sulfone-containing heterocycle, which enhances polarity and may reduce susceptibility to oxidative metabolism compared to non-oxidized sulfur analogs.
Properties
Molecular Formula |
C22H26ClNO4S |
|---|---|
Molecular Weight |
436.0 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(3,5-dimethylphenoxy)-N-(1,1-dioxothiolan-3-yl)propanamide |
InChI |
InChI=1S/C22H26ClNO4S/c1-15-10-16(2)12-21(11-15)28-17(3)22(25)24(20-8-9-29(26,27)14-20)13-18-4-6-19(23)7-5-18/h4-7,10-12,17,20H,8-9,13-14H2,1-3H3 |
InChI Key |
MMVLCRIUIHOPNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(C)C(=O)N(CC2=CC=C(C=C2)Cl)C3CCS(=O)(=O)C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-2-(3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide likely involves multiple steps:
Formation of the 4-chlorobenzyl group: This could be achieved through the chlorination of benzyl compounds.
Attachment of the 3,5-dimethylphenoxy group: This step might involve etherification reactions.
Incorporation of the 1,1-dioxidotetrahydrothiophen-3-yl group: This could be done through a sulfonation reaction.
Final amide formation: This step would involve the reaction of the intermediate with a suitable amine under amide bond-forming conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the tetrahydrothiophen group.
Reduction: Reduction reactions could target the carbonyl group in the amide.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
Intermediate in Organic Synthesis: The compound could serve as a building block for more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology and Medicine
Pharmaceuticals: Possible applications in drug design and development, particularly if the compound exhibits biological activity.
Biochemical Research: Use as a probe or reagent in studying biochemical pathways.
Industry
Materials Science: Potential use in the development of new materials with specific properties.
Agriculture: Possible applications as a pesticide or herbicide.
Mechanism of Action
The mechanism of action would depend on the specific application. In a pharmaceutical context, it might involve binding to a specific protein or enzyme, thereby modulating its activity. The molecular targets and pathways would need to be identified through experimental studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-(4-chlorobenzyl)-2-(3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide with structurally or functionally related compounds from the evidence:
Key Findings:
Substituent Impact on Function: The sulfone group in the target compound likely enhances metabolic stability compared to thiophene-containing analogs (e.g., ), which are prone to oxidation.
Pharmacological vs. Agrochemical Potential: Propanil’s herbicidal activity relies on its dichlorophenyl group , whereas the target compound’s 4-chlorobenzyl and dimethylphenoxy groups could broaden its mechanism (e.g., dual-targeting enzymes or receptors). The dopamine D3 ligand demonstrates that heterocyclic substituents (e.g., diazepane) are critical for CNS activity, but the target’s sulfone group may limit blood-brain barrier penetration.
Synthetic Challenges: The tetrahydrothiophen sulfone moiety requires specialized oxidation steps, unlike non-sulfonated analogs . This could increase synthesis costs but improve compound stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
